9-Dodecenoic acid

Description

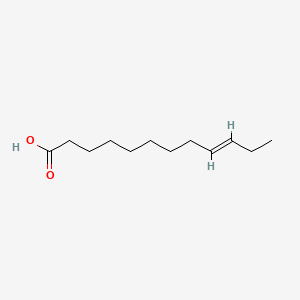

Structure

2D Structure

3D Structure

Properties

CAS No. |

2382-40-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(E)-dodec-9-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3+ |

InChI Key |

FKLSONDBCYHMOQ-ONEGZZNKSA-N |

SMILES |

CCC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CC/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dodecenoic acid, a monounsaturated fatty acid, is a molecule of interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application in research and development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, with a particular focus on the cis isomer, also known as lauroleic acid. This document summarizes key quantitative data, outlines experimental protocols for their determination, and visualizes potential biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various systems, including its solubility, stability, and potential biological interactions. While experimental data for some properties are limited, the following tables summarize the available information for cis-9-dodecenoic acid.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |

| Molecular Weight | 198.30 g/mol | [1][4] |

| Boiling Point | 142 °C at 4 mmHg | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined |

Solubility and Acidity

The solubility of fatty acids is dictated by the polarity of the carboxylic acid head and the nonpolar nature of the hydrocarbon tail. As a medium-chain fatty acid, this compound exhibits limited solubility in water but is soluble in many organic solvents.

| Property | Observation/Value | Source(s) |

| Water Solubility | Poorly soluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other nonpolar to moderately polar organic solvents. | [6][7] |

| pKa | Estimated to be between 4.5 and 5.0 in aqueous solution. The pKa of long-chain fatty acids can be influenced by their aggregation state.[5][8][9] | [5][8][9] |

Potential Biological Signaling Pathways

While direct evidence for the signaling pathways of this compound is not extensively documented, based on the known activities of other unsaturated fatty acids, several potential pathways can be inferred. These include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of inflammatory pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids are known natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs leads to the regulation of gene expression involved in fatty acid oxidation and adipogenesis.

Caption: Potential PPAR signaling pathway activated by this compound.

Modulation of Inflammatory Pathways

Unsaturated fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties of fatty acids, which can be specifically applied to this compound.

Determination of Melting Point (Capillary Tube Method)

This method relies on the visual observation of the phase transition from solid to liquid.

Workflow:

Caption: Workflow for melting point determination.

Determination of Solubility (Gravimetric Method)

This quantitative method determines the mass of solute that can dissolve in a given volume of solvent.

Workflow:

Caption: Workflow for solubility determination.

Determination of pKa (Titration Method)

The acid dissociation constant (pKa) can be determined by titrating a solution of the fatty acid with a strong base.

Workflow:

Caption: Workflow for pKa determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While there are gaps in the experimentally determined data, the provided information, based on available literature and analogies to similar fatty acids, serves as a valuable starting point for researchers. The outlined experimental protocols offer standardized approaches for further characterization. The visualized potential signaling pathways highlight areas for future investigation into the biological roles of this fatty acid, particularly in the context of metabolic and inflammatory diseases. Further empirical studies are encouraged to refine our understanding of this versatile molecule.

References

- 1. Lauroleic Acid | C12H22O2 | CID 5312381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PlantFAdb: 12:1-delta-9c; this compound, (9Z)-; this compound, (Z)-, (Z)-9-Dodecenoic acid, C12:1ω9, C12:1ω9c, Lauroleic acid, cis-9-Dodecenoic acid [fatplants.net]

- 4. This compound | C12H22O2 | CID 16940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fatty acid - Wikipedia [en.wikipedia.org]

- 6. shodex.com [shodex.com]

- 7. Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]

- 8. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

9-Dodecenoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 9-Dodecenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally analogous fatty acids, namely lauric acid (dodecanoic acid) and oleic acid, to provide well-founded estimations. It also includes detailed experimental protocols for determining fatty acid solubility and a visual representation of the experimental workflow.

Introduction to this compound

This compound (C12H22O2), a monounsaturated fatty acid, is of growing interest in various research fields, including drug development, due to its potential biological activities. Understanding its solubility in organic solvents is critical for a wide range of applications, from synthesis and purification to formulation and in vitro/in vivo testing. The solubility of a compound dictates its handling, delivery, and bioavailability, making this a fundamental parameter for any research or development endeavor.

Estimated Solubility of this compound

The solubility of this compound is influenced by its molecular structure: a 12-carbon chain with a polar carboxylic acid head and a nonpolar hydrocarbon tail containing a single double bond. This amphipathic nature governs its interaction with different solvents. The presence of the cis double bond introduces a kink in the hydrocarbon chain, which can affect its packing in a crystal lattice and, consequently, its solubility compared to its saturated counterpart, lauric acid.

The following table provides estimated solubility data for this compound in common organic solvents. These estimations are derived from the available data for lauric acid (C12:0) and the general principle that unsaturation tends to increase solubility in many organic solvents.

Table 1: Estimated Solubility of this compound in Various Organic Solvents

| Solvent | Estimated Solubility of this compound | Rationale for Estimation |

| Alcohols | ||

| Methanol | Soluble | Lauric acid is soluble in methanol. The double bond in this compound is expected to enhance this solubility. |

| Ethanol | Soluble (>30 mg/mL) | Lauric acid has a reported solubility of approximately 30 mg/mL in ethanol[1]. The unsaturation in this compound is likely to increase this solubility. Oleic acid is miscible with ethanol[2]. |

| 2-Propanol (Isopropanol) | Soluble | Lauric acid is soluble in 2-propanol[3]. |

| Aprotic Solvents | ||

| Acetone | Soluble | Oleic acid is miscible with acetone[2]. Lauric acid is also soluble in acetone[3]. |

| Acetonitrile | Sparingly Soluble | Saturated fatty acids generally exhibit lower solubility in acetonitrile[4]. |

| Dimethyl Sulfoxide (DMSO) | Soluble (>20 mg/mL) | Lauric acid is soluble at approximately 20 mg/mL in DMSO[1]. Oleic acid has a high solubility of approximately 100 mg/mL in DMSO[5]. The solubility of this compound is expected to be in a similar range or slightly higher than lauric acid. |

| Dimethylformamide (DMF) | Soluble (>30 mg/mL) | Lauric acid has a reported solubility of approximately 30 mg/mL in DMF[1]. Oleic acid is highly soluble at approximately 100 mg/mL in DMF[5]. This compound is expected to be readily soluble. |

| Nonpolar Solvents | ||

| Chloroform | Soluble | Fatty acids are generally soluble in chloroform[6]. |

| Diethyl Ether | Soluble | Fatty acids are generally soluble in diethyl ether[6]. Oleic acid is miscible with ether[2]. |

| n-Hexane | Soluble | Lauric acid is soluble in n-hexane[3]. |

| Toluene | Soluble | Fatty acids have been shown to be soluble in toluene[7]. |

| Water | Insoluble | Long-chain fatty acids are generally insoluble in water[6][8]. |

Quantitative Solubility Data of Structurally Similar Fatty Acids

To provide a concrete basis for the estimations above, the following tables summarize the available quantitative solubility data for lauric acid and oleic acid.

Table 2: Quantitative Solubility of Lauric Acid (Dodecanoic Acid)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference(s) |

| Ethanol | Room Temperature | ~30 | [1] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~20 | [1][9] |

| Dimethylformamide (DMF) | Room Temperature | ~30 | [1] |

A study by Cepeda et al. (2009) also measured the solubility of lauric acid in n-hexane, acetone, propanol, 2-propanol, 1-bromopropane, and trichloroethylene at various temperatures, indicating that solubility decreases in the order: trichloroethylene > 1-bromopropane > 2-propanol > propanol > acetone > n-hexane[3].

Table 3: Quantitative Solubility of Oleic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~100 | [5] |

| Dimethylformamide (DMF) | Room Temperature | ~100 | [5] |

| Ethanol | Room Temperature | Miscible | [2] |

| Diethyl Ether | Room Temperature | Miscible | [2] |

| Acetone | Room Temperature | Miscible | [2] |

| Benzene | Room Temperature | Miscible | [2] |

| Chloroform | Room Temperature | Miscible | [2] |

Experimental Protocols for Determining Fatty Acid Solubility

Several methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required precision, the amount of substance available, and the properties of the solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a classical and widely used method for determining equilibrium solubility.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the organic solvent to be tested. The excess solid should be clearly visible.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, the saturated solution can be filtered through a syringe filter (compatible with the organic solvent) that has been pre-equilibrated at the test temperature to remove the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the aliquot can be determined by a suitable analytical technique such as:

-

Gas Chromatography (GC): After derivatization to its methyl ester (FAME), the concentration can be accurately measured.

-

High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solute. This method is simpler but may be less accurate for volatile solutes or when working with small quantities.

-

Dynamic (Synthetic) Method

This method involves observing the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the solubility temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the solvent into a sealed, transparent vessel equipped with a magnetic stirrer and a precise temperature probe.

-

Heating and Observation: Slowly heat the mixture in a controlled-temperature bath while stirring continuously. Observe the solution visually or with a laser-based system to detect the point of complete dissolution.

-

Data Collection: Record the temperature at which the solution becomes clear. This temperature corresponds to the solubility of the prepared concentration.

-

Solubility Curve: Repeat the process with different compositions to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a fatty acid in an organic solvent using the isothermal equilibrium method.

Caption: Experimental workflow for determining fatty acid solubility.

Conclusion

While direct quantitative solubility data for this compound is not extensively published, reliable estimations can be made based on the behavior of structurally similar fatty acids like lauric acid and oleic acid. This compound is expected to be soluble in a range of common organic solvents, particularly polar protic and aprotic solvents, and less soluble in water. For precise applications, it is highly recommended to determine the solubility experimentally using established protocols such as the isothermal equilibrium method. This guide provides the foundational knowledge and practical methodologies to support researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Saturated FA | Cyberlipid [cyberlipid.gerli.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 9-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dodecenoic acid, also known as lauroleic acid, is a monounsaturated fatty acid with a 12-carbon chain. This document provides a comprehensive technical overview of its natural occurrences and biosynthetic pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential applications of this fatty acid. This guide details the known natural sources of this compound across various biological kingdoms, summarizes available quantitative data, and elucidates the key biosynthetic routes, including de novo synthesis and chain shortening. Furthermore, it provides detailed experimental protocols for the extraction, identification, and quantification of this compound from biological samples.

Natural Sources of this compound

This compound is found in a variety of organisms, from plants and bacteria to insects, where it can serve as a metabolic intermediate or a semiochemical. While its presence is documented, comprehensive quantitative data across a wide range of species remains an area for further research.

Plant Kingdom

Certain plant seeds are known to contain this compound, although often as a minor component of the total fatty acid profile.

-

Lentil Seeds (Lens culinaris Medik.): The seed oil of lentils contains a variety of fatty acids. While specific percentages of this compound are not extensively reported, its presence as a metabolite of linoleic acid peroxidation has been detected in lentil seed flour[1]. The overall fatty acid composition of lentil seeds is rich in polyunsaturated fatty acids.

Microbial Kingdom

Certain bacteria are capable of synthesizing this compound.

-

Streptomyces Species: Lauroleic acid has been reported in bacteria of the genus Streptomyces. These bacteria are known for their complex lipid metabolism and production of a wide array of secondary metabolites[4]. The fatty acid composition of Streptomyces is diverse and can be influenced by culture conditions[4][5].

Animal Kingdom

In insects, this compound and its derivatives play a crucial role as pheromones.

-

European Grapevine Moth (Lobesia botrana): (Z)-9-Dodecenoic acid is a key precursor in the biosynthesis of the major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate, in this moth species. Relatively high amounts of (Z)-9-dodecenoic acid are found in the pheromone glands of female moths[6][7][8][9].

Quantitative Data on this compound and Related Fatty Acids

The following table summarizes the available quantitative data for the fatty acid composition of some of the known natural sources of this compound. It is important to note that specific quantification of this compound is often not the primary focus of these studies, and therefore, its concentration may be low or not reported.

| Organism | Tissue/Extract | This compound (% of Total Fatty Acids) | Other Major Fatty Acids (%) | Reference |

| Lens culinaris (Lentil) | Seed Oil | Not specified | Linoleic acid (46.81–49.11), Oleic acid (21.3–23.27), Palmitic acid (14.41–18.10), Linolenic acid (8.20–11.25) | [1] |

| Lobesia botrana | Pheromone Gland | Present in relatively high amounts (specific percentage not provided) | (Z)-11-Tetradecenoic acid, (E,Z)-7,9-Dodecadienoic acid | [6][7] |

| Streptomyces antibioticus | Cellular Lipids | Not specified | Main fatty acids are anteiso-C15:0 and anteiso-C17:0 | [4] |

| Agave angustifolia | Leaf Extract Fractions | Not specified (derivatives present) | Palmitic acid methyl ester, Palmitic acid ethyl ester, Octadecenoic acid methyl ester, Linoleic acid ethyl ester, Oleic acid ethyl ester | [2][3] |

Biosynthesis of this compound

The biosynthesis of this compound can occur through several pathways, depending on the organism. The primary routes involve either the desaturation of a C12 saturated fatty acid or the chain shortening of a longer monounsaturated fatty acid.

De Novo Synthesis and Desaturation

This pathway is prevalent in plants and microorganisms. It begins with the de novo synthesis of saturated fatty acids from acetyl-CoA, followed by the introduction of a double bond by a specific desaturase enzyme.

-

De Novo Synthesis of Dodecanoyl-ACP: Fatty acid synthesis commences with the carboxylation of acetyl-CoA to malonyl-CoA. Through a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time, using malonyl-ACP as the donor. This process continues until a 12-carbon saturated fatty acyl chain, dodecanoyl-ACP, is formed.

-

Desaturation by Δ9-Desaturase: The key step in the formation of this compound via this pathway is the introduction of a cis double bond between carbons 9 and 10 of the dodecanoyl chain. This reaction is catalyzed by a Δ9-desaturase enzyme. While many Δ9-desaturases show a preference for C16 or C18 substrates, desaturases with activity towards shorter chain fatty acids have been identified. The substrate for this reaction is typically dodecanoyl-ACP.

Chain Shortening of Longer Monounsaturated Fatty Acids

This pathway is particularly significant in insects for the production of pheromone precursors and can also occur in other organisms through peroxisomal β-oxidation.

-

Formation of a Longer Monounsaturated Fatty Acid: A common precursor is oleic acid (18:1Δ9).

-

β-Oxidation: The longer monounsaturated fatty acid undergoes cycles of β-oxidation. This process sequentially removes two-carbon units (as acetyl-CoA) from the carboxyl end of the fatty acyl-CoA molecule. For oleoyl-CoA, three cycles of β-oxidation yield cis-Δ3-dodecenoyl-CoA[6].

-

Isomerization: The double bond at the Δ3 position needs to be shifted to the Δ2 position for the next round of β-oxidation to proceed. This is catalyzed by an enoyl-CoA isomerase. However, to obtain this compound, the chain shortening process would need to be regulated to stop at the C12 stage. In the specific case of Lobesia botrana, (Z)-11-tetradecenoic acid is chain-shortened to (Z)-9-dodecenoic acid[6][7][9].

Experimental Protocols

The analysis of this compound from biological matrices typically involves lipid extraction, derivatization to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Biological Samples

The following is a generalized protocol based on the Folch method, which is suitable for a wide range of biological tissues.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenization: Homogenize a known weight of the biological sample (e.g., 1 g of tissue) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

-

Extraction: Agitate the mixture for 20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Lipid Phase: Carefully aspirate the upper aqueous phase. Collect the lower chloroform phase containing the lipids.

-

Washing: Wash the chloroform phase by adding a small volume of a methanol:water (1:1, v/v) mixture, vortexing, and centrifuging again.

-

Drying: Transfer the washed chloroform phase to a clean, pre-weighed round-bottom flask and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.

-

Lipid Quantification: Determine the dry weight of the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester, typically a methyl ester.

Materials:

-

Boron trifluoride-methanol (BF₃-methanol) solution (14%)

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

Glass vials with PTFE-lined caps

Procedure:

-

Reaction Setup: To the dried lipid extract (typically 10-20 mg) in a glass vial, add 2 mL of BF₃-methanol solution.

-

Methylation: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or boiling water bath.

-

Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the phases to separate.

-

Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3-5°C/min.

-

Final hold: Hold at 240°C for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

Identification and Quantification:

-

Identification: The identification of the this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a commercial standard or a spectral library (e.g., NIST).

-

Quantification: Quantification can be performed using an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample, such as heptadecanoic acid) added at the beginning of the extraction process. The peak area of the this compound methyl ester is compared to the peak area of the internal standard.

Conclusion

This compound is a naturally occurring monounsaturated fatty acid with diverse biological roles, from being a metabolic intermediate in plants and microbes to a crucial pheromone precursor in insects. Its biosynthesis primarily occurs through either de novo synthesis followed by desaturation or the chain shortening of longer unsaturated fatty acids. While its presence has been identified in several natural sources, there is a need for more extensive quantitative studies to fully understand its distribution and abundance. The well-established protocols for fatty acid analysis provide a solid foundation for researchers to further investigate the biochemistry and potential applications of this compound in various fields, including drug development and biotechnology.

References

- 1. Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty-Acid-Rich Agave angustifolia Fraction Shows Antiarthritic and Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty-Acid-Rich Agave angustifolia Fraction Shows Antiarthritic and Immunomodulatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid composition and protoplast-forming capacity of Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid and fatty acid composition of cytoplasmic membranes from Streptomyces hygroscopicus and its stable protoplast-type L form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action for 9-Dodecenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Dodecenoic acid, a monounsaturated fatty acid, is an intriguing molecule with potential therapeutic applications. While direct research on its specific mechanisms of action is nascent, a comprehensive analysis of structurally related fatty acids provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the available evidence to propose potential mechanisms of action for this compound, focusing on its likely anti-inflammatory, antimicrobial, and metabolic regulatory roles. The proposed mechanisms center around the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptors such as GPR40. This document provides a detailed overview of these potential pathways, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Introduction

Fatty acids are no longer considered mere building blocks of lipids or sources of energy; they are now recognized as critical signaling molecules with diverse physiological and pathophysiological roles. This compound (C12:1) is a medium-chain monounsaturated fatty acid that has been identified in various natural sources. Its structure, featuring a 12-carbon chain with a single double bond at the ninth position, suggests the potential for a range of biological activities. This guide will explore the probable mechanisms of action of this compound by examining the well-documented activities of structurally similar fatty acids.

Proposed Anti-inflammatory Mechanism of Action

Based on studies of other unsaturated fatty acids, a primary mechanism of action for this compound is likely the modulation of inflammatory pathways. The anti-inflammatory effects of related oxo-fatty acids are attributed to the inhibition of the NF-κB and MAPK signaling cascades.[1][2][3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] Structurally similar fatty acids have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[1][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation.[7][8][9] Research on analogous fatty acids indicates that they can suppress the phosphorylation of JNK and ERK, key steps in the activation of this pathway.[1][4] By inhibiting MAPK signaling, this compound could potentially reduce the expression of pro-inflammatory mediators.

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Potential Antimicrobial Mechanism of Action

Several fatty acids, including those with similar chain lengths and degrees of saturation to this compound, have demonstrated antimicrobial properties.[10][11] This activity is particularly pronounced against Gram-positive bacteria.[12] The primary proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[13]

Possible Metabolic Regulatory Roles

Activation of PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[14][15] Certain oxidized derivatives of unsaturated fatty acids have been identified as PPARα agonists.[14] By activating PPARα, this compound could potentially enhance the expression of genes involved in fatty acid uptake and β-oxidation, thereby contributing to improved lipid homeostasis.

Agonism of GPR40

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium to long-chain fatty acids and is highly expressed in pancreatic β-cells.[16][17][18] Activation of GPR40 leads to glucose-stimulated insulin secretion.[19][20] It is plausible that this compound acts as a GPR40 agonist, which would implicate it in the regulation of glucose metabolism and insulin sensitivity.

Quantitative Data for Structurally Related Fatty Acids

Due to the limited availability of quantitative data for this compound, the following tables summarize the biological activities of structurally analogous fatty acids.

Table 1: Anti-inflammatory Activity of Related Fatty Acids

| Compound | Assay | Target/Cell Line | Effect | Concentration/IC50 | Reference |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Significant at 50 & 100 µM | [2] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | TNF-α and IL-1β Secretion | LPS-stimulated RAW 264.7 macrophages | Inhibition | Significant at 50 & 100 µM | [2] |

| 8-oxo-9-octadecenoic acid (OOA) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant Suppression | Not specified | [1][4] |

| 8-oxo-9-octadecenoic acid (OOA) | Inflammatory Cytokine Production | LPS-stimulated RAW 264.7 macrophages | Significant Suppression | Not specified | [1][4] |

| (E)-9-octadecenoic acid ethyl ester (E9OAEE) | Nitric Oxide (NO) and PGE2 Production | LPS-induced RAW264.7 macrophages | Significant Suppression | Dose-dependent | [3][21] |

Table 2: Antimicrobial Activity of Related Fatty Acids

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 9-Octadecenoic acid (Oleic acid) | Streptococcus mutans | Inhibition | >25 | [22] |

| Linoleic acid (C18:2) | Streptococcus mutans | Bactericidal | 25 | [22] |

| Dodecanoic acid (Lauric acid) | Gram-positive bacteria | Antibacterial | - | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[23]

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Data Analysis: Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the data from structurally related fatty acids provide a robust framework for proposing its potential biological activities. The most probable mechanisms include the attenuation of inflammation through the inhibition of NF-κB and MAPK signaling pathways, antimicrobial activity via cell membrane disruption, and metabolic regulation through the activation of PPARα and GPR40.

Future research should focus on validating these hypothesized mechanisms through direct experimental investigation of this compound. Key areas of inquiry include:

-

In vitro and in vivo studies to confirm its anti-inflammatory and antimicrobial efficacy.

-

Molecular assays to definitively identify its protein targets and map its effects on specific signaling cascades.

-

Quantitative structure-activity relationship (QSAR) studies to understand how its chemical structure contributes to its biological activities.

A deeper understanding of the mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel fatty acid-based drugs for a range of diseases.

References

- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The emerging roles of MAPK-AMPK in ferroptosis regulatory network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. Studies on the antimicrobial potential and structural characterization of fatty acids extracted from Sydney rock oyster Saccostrea glomerata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 17. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

- 21. researchgate.net [researchgate.net]

- 22. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Discovery and Scientific Profile of 9-Dodecenoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dodecenoic acid, a monounsaturated fatty acid with a 12-carbon chain, has garnered interest within the scientific community for its presence in various natural sources and its potential biological activities. While the specific historical moment of its initial discovery is not prominently documented, the study of related C12 unsaturated fatty acids dates back to the late 1930s with the identification of "traumatic acid." This technical guide provides a comprehensive literature review on the discovery, natural occurrence, experimental protocols for isolation and synthesis, and the known biological pathways associated with this compound and its close chemical relatives. All quantitative data is presented in structured tables for clarity and comparative analysis, and key pathways are visualized using Graphviz diagrams.

Historical Context: The Discovery of Traumatic Acid

The investigation into C12 unsaturated fatty acids of biological significance can be traced back to the discovery of traumatic acid (trans-2-dodecenedioic acid) in 1939 by English, Bonner, and Haagen-Smit.[1][2] This "wound hormone" was isolated from green string beans and was observed to stimulate cell division and callus formation at wound sites in plants.[1][2] The discovery of traumatic acid was a pivotal moment, sparking further research into the lipoxygenase pathway and the role of fatty acid derivatives in plant physiology and defense.[1]

Natural Occurrences and Quantitative Data

This compound and its derivatives are found in a variety of natural sources, most notably in royal jelly, the secretion of honeybees used to nourish queen bees. It is also found in some plant species. The concentrations of these fatty acids can vary depending on the source and environmental factors.

| Compound | Natural Source | Concentration/Amount | Reference |

| 2-Dodecenedioic acid | Royal Jelly | 19.87% of total fatty acids | [3] |

| 10-Hydroxy-2-decenoic acid | Royal Jelly | 21.73% of total fatty acids | [3] |

| Decanedioic acid | Royal Jelly | 20.64% of total fatty acids | [3] |

| 10-Hydroxydecanoic acid | Royal Jelly | 10.85% of total fatty acids | [3] |

| 3-Hydroxy-decanoic acid | Royal Jelly | 7.43% of total fatty acids | [3] |

| 11-Hydroxy-dodecanoic acid | Royal Jelly | 2.37% of total fatty acids | [3] |

| 9,12,15-Octadecatrienoic acid | Royal Jelly | 5.00% of total fatty acids | [3] |

Experimental Protocols

Isolation of Fatty Acids from Natural Sources (General Method)

This protocol outlines a general procedure for the extraction and isolation of fatty acids from plant material or royal jelly, which can be adapted for the specific isolation of this compound.

1. Sample Preparation:

-

Lyophilize (freeze-dry) the fresh sample material (e.g., royal jelly, plant tissue) to remove water.

-

Grind the lyophilized sample into a fine powder to increase the surface area for extraction.

2. Lipid Extraction (Soxhlet Method):

-

Place the powdered sample into a thimble.

-

The thimble is then placed into a Soxhlet extractor.

-

A round-bottom flask is filled with a suitable organic solvent (e.g., hexane or a chloroform/methanol mixture).

-

The solvent is heated to its boiling point, and the vapor travels to the condenser, where it cools and drips onto the sample.

-

The solvent extracts the lipids from the sample and is then siphoned back into the flask.

-

This process is repeated for several hours to ensure complete extraction.

3. Saponification:

-

The solvent is evaporated from the lipid extract using a rotary evaporator.

-

The resulting lipid residue is then saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH). This process hydrolyzes the triacylglycerols and esters into glycerol and free fatty acid salts (soaps).

4. Extraction of Free Fatty Acids:

-

After saponification, the solution is acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, converting them into free fatty acids.

-

The free fatty acids are then extracted from the aqueous solution using a nonpolar solvent like diethyl ether or hexane.

-

The organic layer containing the free fatty acids is washed with water to remove any remaining mineral acid and other water-soluble impurities.

5. Purification and Analysis:

-

The solvent is evaporated to yield a mixture of crude fatty acids.

-

The fatty acid mixture can be further purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

-

The individual fatty acids, including this compound, are then identified and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters (FAMEs).

Synthesis of Traumatic Acid (Analogous to Dodecenoic Acid Synthesis)

The original synthesis of traumatic acid by English, Bonner, and Haagen-Smit in 1939 provides a foundational method for producing C12 unsaturated dicarboxylic acids.[1] This can be adapted for the synthesis of other dodecenoic acid derivatives. The process starts with undecylenic acid.[1]

1. Conversion of Undecylenic Acid to the Half-Aldehyde of Sebacic Acid:

-

Undecylenic acid is first subjected to ozonolysis to cleave the terminal double bond, yielding an aldehyde and a carboxylic acid.

-

The resulting aldehyde-acid is then oxidized to the corresponding dicarboxylic acid, sebacic acid.

-

Partial reduction of one of the carboxylic acid groups of sebacic acid (or a derivative) yields the half-aldehyde.

2. Condensation with Malonic Acid:

-

The half-aldehyde of sebacic acid is then condensed with malonic acid in the presence of pyridine.[1]

-

This Knoevenagel condensation results in the formation of an unsaturated dicarboxylic acid.

3. Hydrolysis and Isolation:

-

The resulting ester is hydrolyzed to yield traumatic acid.

-

The final product is then purified by recrystallization.

Biological Pathways

Biosynthesis via the Lipoxygenase Pathway

This compound derivatives are biosynthesized in plants through the lipoxygenase (LOX) pathway. This pathway is initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid.[1][4]

Caption: Biosynthesis of 12-oxo-9(Z)-dodecenoic acid via the lipoxygenase pathway.

The process begins with the enzyme lipoxygenase catalyzing the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD).[5] Subsequently, the enzyme hydroperoxide lyase cleaves 13-HPOD into two smaller molecules: a 12-carbon ω-oxo acid, 12-oxo-9(Z)-dodecenoic acid, and a 6-carbon aldehyde, hexanal.[4]

Metabolism of Medium-Chain Fatty Acids

As a medium-chain fatty acid (MCFA), this compound is expected to follow the general metabolic pathways of this class of molecules. MCFAs are readily absorbed and transported to the liver for β-oxidation.[6]

Caption: Generalized metabolic pathway of medium-chain fatty acids.

Unlike long-chain fatty acids, MCFAs can enter the mitochondria directly without the need for the carnitine shuttle.[6] In the mitochondrial matrix, they undergo β-oxidation to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production (ATP) or be converted into ketone bodies, especially under conditions of high fat metabolism.[6] Furthermore, fatty acids can serve as precursors for the synthesis of various signaling molecules.

Conclusion

While the precise historical discovery of this compound is not as clearly defined as that of its structural relative, traumatic acid, its presence in significant natural products like royal jelly underscores its biological relevance. The established biosynthetic pathway via lipoxygenase provides a clear understanding of its origin in plants. The experimental protocols for the isolation and synthesis of related fatty acids offer a solid foundation for further research into this compound. As a medium-chain fatty acid, its metabolic fate is generally understood, although specific signaling pathways initiated by this compound remain an area ripe for future investigation. This technical guide provides a comprehensive overview for researchers and professionals in drug development, highlighting the current state of knowledge and pointing towards avenues for future exploration.

References

- 1. The wound hormone jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Plant Hormone Bearing the Name Trauma | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Plant Lipoxygenase: Structure and Function | Annual Reviews [annualreviews.org]

- 6. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 9-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-dodecenoic acid, a monounsaturated fatty acid. The information presented herein is essential for its identification, characterization, and utilization in research and development. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the protons in its aliphatic chain, the vinyl group, and the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -COOH | 10.0 - 12.0 | singlet (broad) | - |

| -CH=CH- (vinyl) | 5.2 - 5.4 | multiplet | - |

| -CH₂-COOH (α to carbonyl) | 2.3 - 2.4 | triplet | ~7.5 |

| -CH₂-CH= (allylic) | 1.9 - 2.1 | multiplet | - |

| -CH₂- (aliphatic chain) | 1.2 - 1.7 | multiplet | - |

| -CH₃ (terminal methyl) | 0.8 - 0.9 | triplet | ~7.0 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH (carbonyl) | 175 - 185 |

| -CH=CH- (vinyl) | 120 - 140 |

| -CH₂-COOH (α to carbonyl) | 30 - 40 |

| -CH₂- (aliphatic chain) | 20 - 35 |

| -CH₃ (terminal methyl) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| =C-H bend (alkene) | 675 - 1000 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Weight: 198.30 g/mol ) obtained by electron ionization (EI) would show the molecular ion peak and characteristic fragmentation patterns. For its methyl ester, common fragments are observed.

| m/z Value | Assignment (for Methyl 9-dodecenoate) | Relative Intensity |

| 212 | [M]⁺ (Molecular Ion) | Low |

| 181 | [M - OCH₃]⁺ | Medium |

| 152 | [M - C₄H₈O]⁺ (McLafferty rearrangement) | Medium |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) | High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for fatty acids like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition (¹H NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-5 seconds

-

Data Acquisition (¹³C NMR):

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-10 seconds

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film):

-

Place a drop of neat this compound (if liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

-

Dissolve a small amount of this compound in methanol.

-

Add a catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride in methanol.

-

Heat the mixture under reflux for approximately one hour.

-

After cooling, extract the FAME with a nonpolar solvent like hexane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

The resulting solution is ready for GC-MS analysis.

Data Acquisition:

-

Gas Chromatograph:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 500.

-

Signaling Pathway Visualization

While the specific signaling pathways involving this compound are not extensively characterized, its structural analog, cis-2-dodecenoic acid, is a known quorum-sensing signal molecule in some bacteria.[1] The following diagram illustrates a generalized fatty acid signaling pathway based on this system.

Caption: A diagram illustrating a generalized fatty acid signaling pathway.

References

Thermal Stability and Degradation Profile of 9-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 9-dodecenoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of fatty acid thermal analysis and data from structurally related compounds. The experimental protocols and degradation pathways described are generalized and should be adapted for specific research needs.

Introduction to this compound

This compound (also known as lauroleic acid) is a monounsaturated omega-3 fatty acid with the chemical formula C12H22O2.[1][2][3] As a medium-chain fatty acid, its thermal properties are of interest in various applications, including as a potential component in pharmaceutical formulations and industrial processes where it may be subjected to elevated temperatures. Understanding its thermal stability and the nature of its degradation products is crucial for ensuring product quality, safety, and efficacy.

This technical guide outlines the methodologies for assessing the thermal stability and degradation profile of this compound and provides an inferred degradation profile based on the behavior of similar unsaturated fatty acids.

Thermal Stability Analysis

The thermal stability of fatty acids is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For fatty acids, TGA can determine the onset of decomposition, the temperature of maximum weight loss, and the final residue. When conducted in an oxidative atmosphere (e.g., air or oxygen), TGA can also reveal oxidative stability. Unsaturated fatty acids may initially show a slight mass increase due to oxidation at the double bonds before decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It is used to determine thermal transitions such as melting point, crystallization temperature, and enthalpies of transition. For unsaturated fatty acids, DSC can also be used to study oxidative induction times, providing a measure of oxidative stability.

Quantitative Data for Related Compounds

| Compound | Onset of Decomposition (TGA) | Melting Point (DSC) | Reference |

| Dodecanoic Acid | ~150°C | ~45°C | [6] |

| Copper Dodecanoate | ~210°C | - | [6] |

Note: The onset of decomposition can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A generalized protocol for analyzing the thermal stability of a fatty acid like this compound using TGA is as follows:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (for inert decomposition) or Air/Oxygen (for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is common. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic studies.[7]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of weight loss at different temperature intervals.

-

A generalized protocol for analyzing the thermal transitions of this compound using DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Reheat the sample to observe the melting transition again.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

-

Determine the crystallization temperature (peak of the exothermic event) and the enthalpy of crystallization.

-

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through two primary mechanisms: oxidation (in the presence of air) and pyrolysis (in an inert atmosphere).

Oxidative Degradation: The presence of a double bond in this compound makes it susceptible to oxidation. The initial step is the formation of hydroperoxides at the allylic positions (C8 and C11). These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, shorter-chain fatty acids, and volatile organic compounds.

Pyrolytic Degradation (Thermal Cracking): In the absence of oxygen, at higher temperatures, the C-C bonds in the fatty acid chain can break, leading to the formation of a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and shorter-chain carboxylic acids. Decarboxylation (loss of CO2) is also a common pyrolytic reaction for carboxylic acids.

Inferred Degradation Products

Based on the degradation pathways of other unsaturated fatty acids, the thermal degradation of this compound is likely to produce a range of products.

Potential Oxidative Degradation Products:

-

Hydroperoxides (primary products)

-

Aldehydes (e.g., nonanal, 3-dodecenal)

-

Ketones

-

Shorter-chain dicarboxylic acids (e.g., azelaic acid)

-

Volatile organic compounds

Potential Pyrolytic Degradation Products:

-

Shorter-chain alkanes and alkenes

-

Undecene (from decarboxylation)

-

Shorter-chain fatty acids

-

Carbon dioxide and carbon monoxide

Experimental Protocol for Degradation Product Analysis

Py-GC-MS is a powerful technique for identifying the degradation products of non-volatile materials.[8]

-

Instrument Setup:

-

Interface a pyrolyzer unit to a gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable capillary column for separating fatty acid fragments (e.g., a polar or mid-polar column).

-

-

Sample Preparation: Place a small, accurately weighed amount (microgram to milligram range) of this compound into a pyrolysis tube or onto a filament.

-

Pyrolysis Conditions:

-

GC-MS Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 280-300 °C) to ensure rapid transfer of pyrolyzates to the column.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a high temperature (e.g., 300-320 °C) to elute a wide range of degradation products.[9][10]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Scan a wide mass range (e.g., m/z 35-550) to detect various fragments.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectra of the individual peaks with a mass spectral library (e.g., NIST) to identify the degradation products.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for thermal analysis.

Hypothetical Thermal Degradation Pathway

Caption: Hypothetical degradation pathways.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is scarce, established analytical techniques and knowledge of similar fatty acids provide a strong framework for its characterization. TGA, DSC, and Py-GC-MS are essential tools for this purpose. The degradation of this compound is expected to be initiated at the C=C double bond under oxidative conditions and through decarboxylation and chain scission under pyrolytic conditions. Further experimental studies are required to fully elucidate the specific thermal behavior and degradation products of this fatty acid, which will be valuable for its application in drug development and other industries.

References

- 1. This compound | C12H22O2 | CID 16940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lauroleic Acid | C12H22O2 | CID 5312381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bath.ac.uk [bath.ac.uk]

- 8. Profiling fatty acids in vegetable oils by reactive pyrolysis-gas chromatography with dimethyl carbonate and titanium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. iris.unito.it [iris.unito.it]

9-Dodecenoic Acid as a Precursor for Signaling Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids, long recognized for their roles in energy storage and as structural components of cell membranes, are now increasingly appreciated for their functions as potent signaling molecules and precursors to a diverse array of bioactive lipids. Among these, the oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids, play critical roles in a multitude of physiological and pathological processes, ranging from inflammation in mammals to defense responses in plants. This guide focuses on the C12 fatty acid, 9-dodecenoic acid, and its derivatives, exploring their biosynthesis, their influence on key signaling pathways, and the experimental methodologies used to study them. While direct signaling roles of this compound itself are still under investigation, its oxidized derivatives are emerging as important players in cellular communication. This document provides a comprehensive technical overview of the current understanding of these molecules to support further research and development in this area.

Biosynthesis of this compound Derivatives

The primary route for the biosynthesis of signaling molecules derived from this compound is through the lipoxygenase (LOX) pathway, which utilizes longer-chain polyunsaturated fatty acids as its initial substrates.

The biosynthesis is an enzymatic cascade that begins with the release of C18 fatty acids, primarily linoleic acid and α-linolenic acid, from membrane glycerolipids by the action of lipases. These free fatty acids are then acted upon by lipoxygenase (LOX), which introduces molecular oxygen to form a hydroperoxide. Specifically, 13-lipoxygenase converts linoleic acid into 13(S)-hydroperoxy-octadecadienoic acid (13-HPODE). This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde and a C12 oxo-acid, 12-oxo-9(Z)-dodecenoic acid. This molecule can then undergo spontaneous isomerization to its more stable E-isomer, 12-oxo-10(E)-dodecenoic acid, commonly known as traumatic acid, a well-known plant wound hormone. This pathway is a branch of the larger octadecanoid pathway, which also leads to the synthesis of jasmonates.

Methodological & Application

Application Notes and Protocol for the Chemical Synthesis of 9-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 9-dodecenoic acid, a monounsaturated fatty acid of interest in various research and development fields. The synthesis is based on the robust and versatile Wittig reaction, which allows for the stereoselective formation of the carbon-carbon double bond. This protocol outlines a two-step process commencing with the preparation of a phosphonium ylide precursor, followed by the Wittig olefination with a suitable aldehyde. Detailed methodologies for the synthesis, purification, and characterization of the final product are provided.

Introduction

This compound is a C12 unsaturated fatty acid that holds potential for investigation in various biological and chemical applications. Its specific chain length and the position of its double bond make it a unique molecular entity for studies in lipidomics, drug delivery, and as a precursor for the synthesis of more complex molecules. The Wittig reaction is a cornerstone of modern organic synthesis for the creation of alkenes from carbonyl compounds.[1][2][3] This method offers excellent control over the location of the newly formed double bond, making it an ideal strategy for the synthesis of this compound.[4] The protocol herein describes a reproducible method for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main stages:

-

Preparation of the Wittig Reagent Precursor: Synthesis of (3-carboxypropyl)triphenylphosphonium bromide from 4-bromobutyric acid and triphenylphosphine.

-

Wittig Reaction: Reaction of the ylide generated from (3-carboxypropyl)triphenylphosphonium bromide with octanal to yield this compound.

Experimental Protocols

Part 1: Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide

This procedure outlines the synthesis of the phosphonium salt required for the subsequent Wittig reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobutyric acid | 167.00 | 10.0 g | 0.06 |

| Triphenylphosphine | 262.29 | 15.7 g | 0.06 |

| Chloroform | 119.38 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

Combine 4-bromobutyric acid (10.0 g, 0.06 mol) and triphenylphosphine (15.7 g, 0.06 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the solid mixture in an oil bath at 140°C under an inert atmosphere (e.g., argon or nitrogen) for 3 hours.[5] The solids will melt to form a homogenous solution, followed by the formation of a precipitate.

-

After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify into a hard mass.

-

Break up the solid and suspend it in 50 mL of chloroform. Heat the suspension to reflux under an inert atmosphere.[6]

-

Add 150 mL of diethyl ether to the refluxing suspension and continue to stir at room temperature for 30 minutes.

-

Cool the suspension in an ice bath to 0°C and collect the white precipitate by vacuum filtration.

-

Wash the collected solid with diethyl ether and dry it in a vacuum oven.

Expected Yield: Approximately 80%[7]

Part 2: Synthesis of this compound via Wittig Reaction

This part details the formation of this compound from the prepared phosphonium salt and octanal.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3-Carboxypropyl)triphenylphosphonium bromide | 429.29 | 12.88 g | 0.03 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.38 | 11.03 g | 0.06 |

| Octanal | 128.21 | 3.85 g (4.68 mL) | 0.03 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (3-carboxypropyl)triphenylphosphonium bromide (12.88 g, 0.03 mol) in 150 mL of anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add sodium bis(trimethylsilyl)amide (11.03 g, 0.06 mol) to the suspension with vigorous stirring. The formation of the orange-red ylide should be observed. Stir the mixture at 0°C for 1 hour.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of octanal (3.85 g, 0.03 mol) in 50 mL of anhydrous THF to the ylide solution via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 50 mL of water.

-

Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system like hexane at low temperatures.

Expected Yield: 60-70% (estimated based on similar Wittig reactions).

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound.

| Compound | Molar Mass ( g/mol ) | Starting Amount | Expected Product Mass (g) | Theoretical Yield (mol) |

| 4-Bromobutyric acid | 167.00 | 10.0 g | - | 0.06 |

| Triphenylphosphine | 262.29 | 15.7 g | - | 0.06 |

| (3-Carboxypropyl)triphenylphosphonium bromide | 429.29 | - | 20.6 g (at 80% yield) | 0.048 |

| Octanal | 128.21 | 3.85 g | - | 0.03 |

| This compound | 198.30 | - | 3.57 - 4.16 g (at 60-70% yield) | 0.018 - 0.021 |

Mandatory Visualization

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound, methyl ester | C13H24O2 | CID 5362755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-Decenoic acid | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9-DECENOIC ACID(14436-32-9) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for the Enzymatic Production of 9-Hydroxy-10-Dodecenoic Acid using Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a class of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of fatty acid hydroperoxides.[1][2] These products are precursors to a wide range of bioactive oxylipins involved in cellular signaling and inflammatory processes.[2] This document provides a detailed protocol for the enzymatic production of 9-hydroxy-10-dodecenoic acid (9-HDoDE), a valuable C12 hydroxy fatty acid, utilizing a 9-lipoxygenase (9-LOX).